molecular formula C14H16O B2966739 (R)-2-Methyl-3-(1-naphthyl)-1-propanol CAS No. 171667-29-1

(R)-2-Methyl-3-(1-naphthyl)-1-propanol

Cat. No.: B2966739
CAS No.: 171667-29-1
M. Wt: 200.281
InChI Key: SHIFEQUXADCRQX-LLVKDONJSA-N
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Description

(R)-2-Methyl-3-(1-naphthyl)-1-propanol (CAS Number: 202414-92-4) is a chiral aromatic alcohol of significant interest in advanced chemical and pharmaceutical research. This compound features a naphthyl group attached to a propanol chain with a methyl substituent and a defined (R) stereocenter, giving it a molecular formula of C14H16O and a molecular weight of 200.28 g/mol . Its primary research application lies in the field of chiral separation, where it serves as a valuable analyte for developing and evaluating novel chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). Research indicates that chiral aromatic alcohols as a class are crucial intermediates and resolving agents, and their separation is a topic of great importance in the pharmaceutical industry and synthetic chemistry . The (R)-enantiomer is specifically valuable for studying enantioselective recognition mechanisms, particularly with cyclodextrin-based metal-organic frameworks (CD-MOFs) and other chiral selectors, helping to optimize resolution parameters for complex mixtures . Furthermore, its structural motif is relevant in investigating biologically active compounds and building more complex chiral molecules for pharmacological testing. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2R)-2-methyl-3-naphthalen-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-11(10-15)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,9-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIFEQUXADCRQX-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-3-(1-naphthyl)-1-propanol typically involves the asymmetric reduction of 1-acetonaphthone. One common method employs the use of a chiral catalyst, such as a ruthenium complex, to achieve high enantioselectivity. The reaction conditions often include the use of ammonium formate as a reducing agent and a solvent like methanol .

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-3-(1-naphthyl)-1-propanol may involve large-scale asymmetric catalytic reduction processes. These methods are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-3-(1-naphthyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 1-Naphthyl-2-propanone or 1-naphthylpropanoic acid.

    Reduction: 2-Methyl-3-(1-naphthyl)propane.

    Substitution: 2-Methyl-3-(1-naphthyl)-1-chloropropane or 2-Methyl-3-(1-naphthyl)-1-bromopropane.

Scientific Research Applications

®-2-Methyl-3-(1-naphthyl)-1-propanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-2-Methyl-3-(1-naphthyl)-1-propanol exerts its effects is primarily through its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (R)-2-Methyl-3-(1-naphthyl)-1-propanol, such as propanol backbones, aromatic substituents, or functional group variations. Key differences and research findings are summarized below:

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Molecular Formula: C₉H₁₃NOS
  • Key Features: Replaces the 1-naphthyl group with a thiophene ring and introduces a methylamino group at the third carbon.
  • The amino group increases basicity and hydrogen-bonding capability, making it suitable for pharmaceutical intermediates (e.g., dopamine analogs) .

4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol

  • Molecular Formula: C₁₉H₂₁NOS
  • Key Features: Combines naphthalen-1-ol and thiophene-methylamino groups on a propanol chain.
  • Implications: The hydroxyl group on naphthalene introduces polarity and oxidative susceptibility, contrasting with the inert 1-naphthyl group in the target compound . This structure is linked to analytical challenges in impurity profiling, as noted in USP standards for drug formulations .

3-(2-Pyridylmethylamino)-1-propanol

  • Molecular Formula : C₉H₁₄N₂O
  • Key Features: Substitutes naphthalene with a pyridine ring and adds a methylamino group.
  • Implications :
    • The pyridine nitrogen enhances basicity and metal-coordination capacity , useful in catalysis or ligand design .
    • Reduced aromatic bulk compared to naphthalene may lower steric hindrance, favoring different reaction pathways .

1-Propanol

  • Molecular Formula : C₃H₈O
  • Key Features : A simple primary alcohol lacking aromatic or methyl substituents.
  • The absence of 1-propanol in CO-driven syntheses highlights the critical role of *CO intermediates in forming branched analogs like the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Findings
This compound C₁₄H₁₆O 200.28 1-Naphthyl, methyl (R-configuration) High steric hindrance; chiral center
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₉H₁₃NOS 195.27 Thiophene, methylamino Enhanced metal coordination
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol C₁₉H₂₁NOS 319.44 Naphthalen-1-ol, thiophene-methylamino Oxidative susceptibility; USP impurity
3-(2-Pyridylmethylamino)-1-propanol C₉H₁₄N₂O 166.22 Pyridine, methylamino High basicity; catalytic applications
1-Propanol C₃H₈O 60.10 None Electrochemically inert; simple alcohol

Q & A

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (R)-2-Methyl-3-(1-naphthyl)-1-propanol?

  • Methodological Answer : Asymmetric catalysis, such as using chiral catalysts (e.g., BINAP-metal complexes), can induce stereoselectivity during the formation of the alcohol group. Enzymatic resolution with lipases or esterases may also separate enantiomers post-synthesis. For example, (R)-configured propanol derivatives have been purified via immobilized lipase-mediated transesterification . Additionally, chiral auxiliary-assisted synthesis, where a temporary chiral group directs stereochemistry, can improve enantiomeric excess (e.g., >98% purity achieved for similar (R)-propanol derivatives) .

Q. How can impurities or by-products in the synthesis of this compound be identified and mitigated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns (e.g., amylose- or cellulose-based stationary phases) is critical for separating enantiomers and detecting impurities. Gas chromatography-mass spectrometry (GC-MS) can identify volatile by-products, while nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR) resolves structural ambiguities. For instance, naphthalene-derived impurities, such as 1-naphthol or methylnaphthalene isomers, may form during synthesis and require rigorous purification via silica gel chromatography .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm the presence of the naphthyl group (aromatic protons at δ 7.2–8.3 ppm) and the chiral center (split signals due to diastereotopic protons).
  • Polarimetry : Measures optical rotation to verify enantiomeric identity (e.g., (R)-configuration shows a specific [α]D[α]_D value).
  • Infrared (IR) Spectroscopy : Identifies hydroxyl (O-H stretch at ~3200–3600 cm1^{-1}) and aromatic C-H stretches .

Advanced Research Questions

Q. How can computational modeling predict the metabolic stability and toxicity of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites. For example, naphthyl groups are prone to epoxidation, which may generate reactive metabolites .
  • QSAR Models : Relate structural features (e.g., logP, steric bulk) to toxicity endpoints (e.g., hepatotoxicity, mutagenicity). Data from naphthalene derivatives in toxicological studies (e.g., hepatic effects in rodents) can inform these models .

Q. What advanced techniques resolve discrepancies between theoretical and experimental biological activity data for this compound?

  • Methodological Answer :
  • In Vitro Assays : Use hepatic microsomes or cell lines (e.g., HepG2) to assess metabolic stability. Compare results with computational predictions to identify gaps (e.g., unaccounted enzyme isoforms).
  • Isotope-Labeled Studies : Track metabolite formation using 14C^{14}\text{C}-labeled propanol derivatives to validate metabolic pathways .

Q. How can the stereochemical integrity of this compound be preserved under varying storage conditions?

  • Methodological Answer :
  • Chiral Stability Studies : Monitor racemization rates via polarimetry or chiral HPLC under stress conditions (e.g., pH, temperature). For example, (R)-propanol derivatives stored at 4°C in inert atmospheres (argon) show minimal enantiomeric loss over 6 months .
  • Excipient Screening : Test stabilizers (e.g., antioxidants like BHT) to inhibit radical-mediated degradation of the naphthyl group .

Safety and Handling Considerations

Q. What are the critical toxicological risks associated with handling this compound?

  • Methodological Answer :
  • Acute Toxicity : Refer to naphthalene derivative data (e.g., oral LD50_{50} in rats: 1,930 mg/kg for 1-methylnaphthalene). Use PPE (gloves, goggles) to prevent dermal/ocular exposure .
  • Mutagenicity Screening : Conduct Ames tests to assess bacterial reverse mutation potential. Nitro-containing analogs (e.g., nitroimidazole derivatives) may require stricter handling due to mutagenic risks .

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